molecular formula C18H21ClO3 B3937250 1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene

1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene

Cat. No. B3937250
M. Wt: 320.8 g/mol
InChI Key: UQLBANUOJDKQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the effects of β2-adrenergic receptor activation and inhibition in various physiological and biochemical processes.

Mechanism of Action

1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by epinephrine and norepinephrine. When activated, the β2-adrenergic receptor stimulates the production of cyclic AMP, which activates protein kinase A and leads to various physiological and biochemical effects. By blocking the β2-adrenergic receptor, 1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene 118,551 inhibits the production of cyclic AMP and prevents the downstream effects of β2-adrenergic receptor activation.
Biochemical and Physiological Effects
1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene 118,551 has been shown to have various biochemical and physiological effects in different systems. In the respiratory system, it inhibits bronchodilation and can be used to induce bronchoconstriction in asthma studies. In the cardiovascular system, it inhibits vasodilation and can be used to induce vasoconstriction in studies related to hypertension. In the metabolic system, it inhibits lipolysis and can be used to study the effects of β2-adrenergic receptor activation on fat metabolism.

Advantages and Limitations for Lab Experiments

1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene 118,551 has several advantages for lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which allows researchers to study the specific effects of β2-adrenergic receptor activation and inhibition. It is also relatively stable and can be stored for long periods of time. However, it has some limitations. It is not water-soluble, which can make it difficult to administer to animals or cells. It also has some off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of 1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene 118,551 in scientific research. One direction is to study its effects on exercise performance and endurance. Another direction is to study its effects on fat metabolism and obesity. Additionally, there is potential for the development of new drugs based on the structure of 1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene 118,551 that could have improved selectivity and efficacy.

Scientific Research Applications

1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene 118,551 is commonly used in scientific research to study the effects of β2-adrenergic receptor activation and inhibition in various physiological and biochemical processes. It has been used in studies related to asthma, cardiovascular disease, and metabolic disorders. It is also used in studies related to exercise physiology and performance enhancement.

properties

IUPAC Name

1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-13-5-7-15(19)17(11-13)22-10-4-9-21-16-8-6-14(2)12-18(16)20-3/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLBANUOJDKQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=C(C=CC(=C2)C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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